molecular formula C13H15N3O3 B2472053 N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-58-4

N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2472053
CAS RN: 886898-58-4
M. Wt: 261.281
InChI Key: BBMIZPWWTMREPS-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

Chemical Modifications and Biological Activity

One area of research explores chemical modifications to optimize biological properties. For example, the methylation of the pyridine moiety in similar structures has been studied to enhance analgesic properties. Such modifications aim to improve biological activity, with certain derivatives showing increased analgesic effects compared to established drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the pyrido[1,2-a]pyrimidine structure have been utilized in chromatographic techniques for the separation of complex compounds. For instance, paper partition chromatography has facilitated the differentiation of closely related compounds through distinct fluorescence after separation (Weygand, Wacker, & Schmied‐Kowarzik, 1950).

Diuretic Properties Exploration

Further research into alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has been conducted to establish a structure-biological activity relationship, especially focusing on diuretic properties compared to structurally similar compounds (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Antimicrobial Activity Research

The synthesis and biological evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have highlighted their potential antimicrobial activity against several microbes. This underscores the chemical structure's versatility in contributing to the development of new antimicrobial agents (Merja, Joshi, Parikh, & Parikh, 2004).

Antifungal and Anticancer Potential

Investigations into pyrido[2,3-d]pyrimidine derivatives have unveiled significant antifungal activities for some synthesized compounds, suggesting their utility in developing new antifungal agents (Hanafy, 2011). Additionally, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising anticancer activity, highlighting the compound's relevance in cancer research (Santhosh kumar et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

properties

IUPAC Name

N-butan-2-yl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-8(2)14-11(17)10-12(18)15-9-6-4-5-7-16(9)13(10)19/h4-8,18H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIZPWWTMREPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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